Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate is a heterocyclic compound that features a thieno[2,3-c]furan core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a thieno[2,3-c]furan derivative with ethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Mechanism of Action
The mechanism by which Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate exerts its effects involves interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- 2-amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile
Uniqueness
Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate is unique due to its specific thieno[2,3-c]furan core structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13NO3S |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate |
InChI |
InChI=1S/C10H13NO3S/c1-3-13-10(12)8-7-5(2)14-4-6(7)15-9(8)11/h5H,3-4,11H2,1-2H3 |
InChI Key |
KLJKYVDLSMWVDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(OC2)C)N |
Origin of Product |
United States |
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